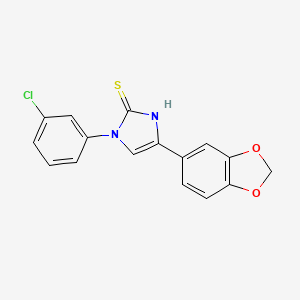
4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a useful research compound. Its molecular formula is C16H11ClN2O2S and its molecular weight is 330.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
The molecular structure of the compound includes a benzodioxole moiety and a chlorophenyl group, contributing to its unique chemical properties. The following table summarizes key chemical identifiers:
| Property | Details |
|---|---|
| Molecular Formula | C16H14ClN3O2S |
| Molecular Weight | 335.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available in current databases |
Research indicates that this compound may interact with various biological targets, including:
- Enzymes: It may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptors: The compound could bind to receptors that regulate cell growth, influencing cellular signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance:
- A study on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Compounds with the benzodioxole structure have shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating effective doses for cancer treatment .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by its ability to modulate inflammatory mediators. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK signaling .
In Vitro Studies
In vitro studies have assessed the compound’s efficacy against various cancer cell lines. For example:
- Cell Lines Tested:
- HepG2 (liver cancer)
- HCT116 (colorectal cancer)
- MDA-MB 231 (breast cancer)
Results indicated that the compound exhibited selective cytotoxicity, with some derivatives achieving sub-micromolar IC50 values against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzodioxole or chlorophenyl groups significantly affect biological activity. For instance:
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-2-1-3-12(7-11)19-8-13(18-16(19)22)10-4-5-14-15(6-10)21-9-20-14/h1-8H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENIXJCNRTZVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN(C(=S)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














